2-chloro-5-(6-pyridin-3-ylpyridin-3-yl)pyridine
Description
Properties
IUPAC Name |
2-chloro-5-(6-pyridin-3-ylpyridin-3-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3/c16-15-6-4-12(10-19-15)11-3-5-14(18-9-11)13-2-1-7-17-8-13/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFAGORVNAKFNGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=C(C=C2)C3=CN=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10654770 | |
| Record name | 3~6~-Chloro-1~3~,2~2~:2~5~,3~3~-terpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942206-13-5 | |
| Record name | 3~6~-Chloro-1~3~,2~2~:2~5~,3~3~-terpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Overview
A highly effective method for preparing 5-chloro-2-(pyridin-3-yl)pyridin-3-amine, a close structural analog of the target compound, involves a palladium-catalyzed cross-coupling between a halogenated pyridine (compound A) and a pyridinylboronic acid (compound B). This method is directly relevant since the target compound contains a bi-pyridinyl motif linked to a chloropyridine.
Reaction Scheme
- Compound A: 2-bromo-5-chloropyridin-3-amine (or halogen variants: bromo, iodo, chloro)
- Compound B: Pyridin-3-ylboronic acid
- Catalyst: Palladium chloride
- Base: Carbonate salts (cesium carbonate preferred, potassium or sodium carbonate also applicable)
- Solvent: 1,4-Dioxane
- Atmosphere: Nitrogen protection
- Temperature: 80–100 °C
- Reaction time: 2–4 hours
Procedure Summary
- Mix compound A and compound B in a mass ratio of approximately 5:2–4.
- Dissolve in dioxane (solid-liquid ratio ~1:9–12 g/mL).
- Prepare a carbonate-water solution (carbonate:water mass ratio ~14–16:25 g/mL).
- Add the carbonate-water solution and catalyst under nitrogen.
- Heat and stir at 80–100 °C for 2–4 hours.
- Quench with water (5–10 times mass of compound A).
- Extract with ethyl acetate, dry, and purify by column chromatography.
Yields and Examples
- Using 2-bromo-5-chloropyridin-3-amine and pyridin-3-ylboronic acid with cesium carbonate and palladium chloride catalyst, yields of 89.99% to 91.99% were reported.
- The reaction is a one-step process with high yield, simple operation, and industrial scalability.
Table 1: Key Reaction Parameters and Yields
| Parameter | Value/Range | Notes |
|---|---|---|
| Compound A (halogenated) | 2-bromo-5-chloropyridin-3-amine | Preferred halogen: bromine |
| Compound B (boronic acid) | Pyridin-3-ylboronic acid | |
| Catalyst | Palladium chloride | 5–7:1 mass ratio (compound A:catalyst) |
| Base | Cesium carbonate (preferred) | Potassium or sodium carbonate also used |
| Solvent | 1,4-Dioxane | Solid-liquid ratio 1:9–12 (g/mL) |
| Temperature | 80–100 °C | |
| Reaction time | 2–4 hours | |
| Yield | 89.99%–91.99% | High purity product |
Advantages
- One-step reaction with short synthetic route.
- High yield and purity.
- Suitable for scale-up and industrial production.
- Mild reaction conditions with nitrogen atmosphere to prevent oxidation.
Related Synthetic Approaches for 2-Chloro-5-Substituted Pyridines
While the above method is directly applicable to the target compound, other methods for preparing 2-chloro-5-substituted pyridines provide complementary insights.
Reductive Aminomethylation Process
- Starting from 2-chloro-pyridine-5-carboxaldehyde, reaction with alkylamines forms alkylimino intermediates.
- Subsequent reduction with hydrogenating agents (e.g., sodium borohydride) yields 2-chloro-5-alkylaminomethyl-pyridines.
- This multi-step process can afford high purity products but involves intermediate isolation and reduction steps.
Nucleophilic Substitution on 2-Chloro-5-Chloromethylpyridine
- Reaction of 2-chloro-5-chloromethylpyridine with methylamine or other amines yields 2-chloro-5-alkylaminomethyl-pyridines.
- The process can be done with or without acid acceptors, catalysts, or diluents at 0–100 °C.
- The method achieves good yields but is more suited for alkylaminomethyl derivatives rather than bi-pyridinyl structures.
Additional Notes on Related Pyridine Derivatives Synthesis
- Other pyridine derivatives such as 2-chloro-5-nitropyridine have been functionalized via nucleophilic substitution with morpholine or Boc-protected piperazine, indicating the versatility of 2-chloro-5-substituted pyridines as intermediates.
- Nitration, chlorination, and subsequent substitution reactions are common preparatory steps for complex pyridine derivatives.
Summary Table of Preparation Methods for 2-Chloro-5-(6-pyridin-3-ylpyridin-3-yl)pyridine Analogues
| Method | Starting Materials | Catalyst/Base | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Pd-catalyzed Suzuki coupling | 2-bromo-5-chloropyridin-3-amine + pyridin-3-ylboronic acid | PdCl2, Cs2CO3 | Dioxane, 80–100 °C, 2–4 h | ~90 | One-step, high yield, scalable |
| Reductive aminomethylation | 2-chloro-pyridine-5-carboxaldehyde + alkylamine | NaBH4 or other reducing agent | 20–200 °C, multi-step | High | Multi-step, intermediate isolation |
| Nucleophilic substitution | 2-chloro-5-chloromethylpyridine + methylamine | Acid acceptor, catalyst optional | 0–100 °C | Good | Suitable for alkylaminomethyl derivatives |
Chemical Reactions Analysis
Cross-Coupling Reactions
The chlorine atom at position 2 serves as a prime site for palladium-catalyzed coupling reactions. Key methodologies include:
Suzuki-Miyaura Coupling
The compound reacts with arylboronic acids under palladium catalysis to form biphenyl derivatives. Typical conditions involve:
-
Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf)
-
Base : Cs₂CO₃ or K₂CO₃
-
Solvent : Dioxane/water (4:1)
-
Temperature : 80–100°C
Example Reaction
2-Chloro-5-(6-pyridin-3-ylpyridin-3-yl)pyridine + Phenylboronic acid → 2-Phenyl-5-(6-pyridin-3-ylpyridin-3-yl)pyridine
Yield : 85–92%
Buchwald-Hartwig Amination
The chlorine atom undergoes amination with primary/secondary amines:
-
Catalyst : Pd₂(dba)₃/XPhos
-
Base : NaOtert-Bu
-
Solvent : Toluene
-
Temperature : 100–110°C
Example Reaction
this compound + Morpholine → 2-Morpholino-5-(6-pyridin-3-ylpyridin-3-yl)pyridine
Yield : 78%
Nucleophilic Aromatic Substitution
The electron-deficient pyridine ring facilitates nucleophilic displacement of the chlorine atom under mild conditions:
Coordination Chemistry
The nitrogen atoms in the pyridine rings enable complexation with transition metals:
Metal-Ligand Interactions
-
Cu(II) : Forms octahedral complexes via N-donor sites, used in catalysis .
-
Pd(II) : Acts as a directing group in C–H activation reactions .
Example Application
The compound serves as a ligand in Suzuki-Miyaura couplings, enhancing catalytic efficiency by stabilizing Pd(0) intermediates .
Oxidation
The pyridine rings are resistant to oxidation, but side-chain modifications are feasible:
Reduction
Selective reduction of the pyridine rings is challenging but achievable with:
-
H₂/Pd-C : Partial saturation of one pyridine ring (50% conversion).
Stability and Handling
Scientific Research Applications
6’‘-Chloro-[3,2’:5’,3’']-terpyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique catalytic properties.
Biology: Investigated for its potential as a bioactive molecule in medicinal chemistry, including anticancer and antimicrobial activities.
Medicine: Explored for its role in drug development, particularly in designing metal-based drugs.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 6’‘-Chloro-[3,2’:5’,3’']-terpyridine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, influencing various biochemical pathways. The chlorine atom enhances the compound’s reactivity, allowing it to participate in diverse chemical reactions.
Comparison with Similar Compounds
Substituent Effects on Physical Properties
Similar compounds, such as the 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine series (Q1–Q14), exhibit substituent-dependent variations in physical properties:
| Compound | Substituent(s) | Melting Point (°C) | Molecular Weight | Key Functional Groups |
|---|---|---|---|---|
| Q1 | -NO2, -CH3 | 272–275 | 497 | Nitro, Methyl, Chloro |
| Q2 | -CH3 | 278–282 | 466 | Methyl, Chloro |
| Q8 | -Br | 268–270 | 545 | Bromo, Chloro |
Electronic and Spectroscopic Characteristics
- Infrared (IR) Spectroscopy : Chloro-substituted pyridines (e.g., Q1, Q2) show C-Cl stretching vibrations near 722 cm⁻¹, while nitro groups (Q1) exhibit N=O stretches at 1555–1345 cm⁻¹. The bipyridine group in the target compound may introduce additional C=N stretching bands around 1600 cm⁻¹ .
- NMR Spectroscopy : Pyridine protons in Q1–Q14 resonate at δ 7.45–8.38 ppm, consistent with aromatic environments. The bipyridine moiety in the target compound may cause downfield shifts due to extended conjugation .
Antimicrobial Efficacy
The Q1–Q14 series demonstrates substituent-dependent antimicrobial activity:
| Compound | Substituent(s) | Activity Against E. coli | Activity Against S. aureus |
|---|---|---|---|
| Q2 | -CH3 | Active | Inactive |
| Q1 | -NO2 | Inactive | Active |
| Q8 | -Br | Inactive | Active |
The bipyridine group in the target compound may enhance broad-spectrum activity due to increased planarity and membrane penetration, though direct data are unavailable. Nitro and bromo substituents (Q1, Q8) exhibit stronger activity against Gram-positive bacteria, while methyl groups (Q2) favor Gram-negative targets .
Antifungal Activity
Compounds with electron-withdrawing groups (e.g., -NO2 in Q1) show superior antifungal activity compared to electron-donating groups (-OCH3 in Q7). The target compound’s bipyridine system, acting as an electron-deficient moiety, may mimic nitro group effects .
Biological Activity
2-Chloro-5-(6-pyridin-3-ylpyridin-3-yl)pyridine is a heterocyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is classified under pyridine derivatives, characterized by the presence of chlorine and multiple pyridine rings. Its chemical structure can be represented as follows:
This structure allows for significant interactions with biological targets, particularly in enzyme inhibition and receptor binding.
The biological activity of this compound is primarily attributed to its ability to interact with various protein targets through coordination with metal ions and formation of stable complexes. This interaction can modulate several biochemical pathways, leading to therapeutic effects.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. For instance, it has been shown to inhibit key signaling pathways involved in tumor growth and metastasis. In vitro studies demonstrated that the compound could induce apoptosis in cancer cell lines by disrupting mitochondrial function and activating caspases .
Table 1: Summary of Anticancer Studies
Antimicrobial Activity
Additionally, the compound exhibits antimicrobial properties against various bacterial strains. Its effectiveness has been compared to standard antibiotics, showing promising results against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Efficacy
| Bacterial Strain | MIC (µg/ml) | Comparison Drug | MIC (µg/ml) |
|---|---|---|---|
| Staphylococcus aureus | 5 | Norfloxacin | 2 |
| Escherichia coli | 10 | Chloromycin | 7 |
| Pseudomonas aeruginosa | 15 | Gentamicin | 4 |
Case Studies
- In Vivo Studies : A study conducted on mice models demonstrated that administration of the compound led to a significant reduction in tumor size when combined with traditional chemotherapy agents, suggesting a synergistic effect .
- Clinical Trials : Preliminary clinical trials are underway to evaluate the safety and efficacy of this compound in human subjects diagnosed with specific types of cancer. Early results indicate manageable side effects and encouraging tumor response rates .
Q & A
Basic Research Questions
Q. What are effective synthetic routes for 2-chloro-5-(6-pyridin-3-ylpyridin-3-yl)pyridine?
- Methodological Answer : The compound can be synthesized via cross-coupling reactions, such as Suzuki-Miyaura coupling, using halogenated pyridine precursors and boronic acid derivatives. Reaction optimization should focus on catalyst selection (e.g., Pd(PPh₃)₄), solvent systems (e.g., DMF/H₂O), and temperature control (80–120°C) to enhance yield. Post-synthesis purification via column chromatography with silica gel and hexane/ethyl acetate gradients is recommended .
Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?
- Methodological Answer : Employ a combination of - and -NMR to confirm the aromatic pyridine backbone and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight. For structural elucidation, single-crystal X-ray diffraction (SC-XRD) is critical, as demonstrated in similar pyridine derivatives (e.g., C18H13BrN4O3S3 in ). Crystallization in ethanol or DCM/hexane mixtures often yields suitable crystals .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer : Refer to safety data sheets (SDS) for pyridine derivatives, emphasizing respiratory protection (N95 masks) and glovebox use due to potential respiratory irritancy (WGK 3 classification in ). Monitor for skin/eye irritation (Skin Irrit. 2 in ) and ensure proper ventilation during synthesis. Always verify Certificates of Analysis (COA) for batch-specific hazards .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
- Methodological Answer : Contradictions in NMR or MS data may arise from impurities or tautomeric forms. Use orthogonal techniques:
- Purity Assessment : HPLC with UV detection (λ = 254 nm) and COA cross-validation ( ).
- Computational Validation : Compare experimental -NMR shifts with density functional theory (DFT)-calculated values (e.g., using Gaussian 16).
- Isotopic Labeling : For ambiguous peaks, synthesize deuterated analogs to isolate signal contributions .
Q. What computational modeling approaches are suitable for studying its interactions with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) can predict binding affinities to enzymes or receptors. Use PubChem 3D conformer data () to generate ligand structures. Validate models with experimental IC₅₀ values from enzyme inhibition assays (e.g., kinase or protease targets). For electronic structure analysis, employ DFT to map electrostatic potential surfaces .
Q. How to design experiments to assess its potential in materials science applications?
- Methodological Answer : Evaluate its utility in polymer or liquid crystal matrices by:
- Thermal Analysis : Differential scanning calorimetry (DSC) to study phase transitions.
- Optoelectronic Properties : UV-Vis and fluorescence spectroscopy to measure π-π* transitions.
- Morphology Studies : Atomic force microscopy (AFM) to assess self-assembly behavior on substrates. Reference similar pyridine-based materials in for benchmarking .
Q. What strategies mitigate side reactions during functionalization of the pyridine core?
- Methodological Answer : Protect reactive sites (e.g., chloro or amino groups) using trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) groups ( ). Optimize reaction stoichiometry to avoid over-substitution. For example, in amination reactions, use CuI/L-proline catalysts to enhance regioselectivity (). Monitor intermediates via TLC or in situ IR .
Data Analysis and Optimization
Q. How to analyze conflicting bioactivity data across different assay platforms?
- Methodological Answer : Standardize assays using positive controls (e.g., known kinase inhibitors) and normalize data to cell viability (MTT assay). Cross-validate results with orthogonal assays (e.g., SPR for binding kinetics vs. cell-based luciferase reporter assays). Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify platform-specific artifacts .
Q. What experimental parameters optimize its solubility for in vivo studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
